Several publications provide detailed crystallographic data for similar pyrazole carboxylate derivatives, revealing insights into their molecular structures. For instance, the crystal structure of Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate highlights the planar nature of the pyrazole ring and its specific dihedral angles with the attached phenyl and chlorophenyl rings. [] These structural features, along with the observed C—H⋯O hydrogen bonds, contribute to the overall conformation and crystal packing of the molecule. [] While specific crystallographic data for Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate is absent in the provided papers, these studies on analogous compounds offer valuable information that can be extrapolated to understand its potential molecular structure.
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 272.34 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is classified as an organic low-molecular-weight compound, particularly within the category of heterocyclic compounds.
The synthesis of ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate can be achieved through various methods, typically involving the reaction of appropriate starting materials under controlled conditions. One notable synthesis method involves the use of tert-butyl acetoacetate and phenylhydrazine, where the reaction conditions are optimized to yield high purity and yield of the product. The synthetic route generally includes:
Technical details regarding reaction conditions, such as temperature, solvent choice (e.g., ethanol or acetonitrile), and catalysts (if any), are crucial for optimizing yield and purity.
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions, such as solvent systems and temperature profiles, are essential for achieving desired outcomes.
The mechanism of action for ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate primarily relates to its interactions in biological systems. Pyrazole derivatives are known to exhibit various pharmacological activities, including anti-inflammatory and analgesic effects.
The proposed mechanism involves:
Data supporting these mechanisms typically come from in vitro and in vivo studies assessing biological activity.
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate exhibits several notable physical and chemical properties:
Relevant data includes:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are commonly employed for characterization.
Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate has several scientific uses:
The most industrially viable route to ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate (C₁₆H₂₀N₂O₂, MW 272.35) involves the cyclocondensation of β-dicarbonyl precursors with substituted hydrazines. A highly optimized single-step synthesis utilizes ethyl 4,4-dimethyl-3-oxopentanoate (derived from pinacolone and diethyl oxalate) and phenylhydrazine under acidic catalysis. This Knorr-type pyrazole synthesis proceeds via hydrazone formation, followed by intramolecular cyclodehydration at 80–100°C in ethanol or toluene, yielding the target compound in >75% purity after crystallization [3] [7].
Critical parameters influencing yield and selectivity include:
Table 1: Comparative Analysis of Cyclocondensation Strategies
Precursor System | Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Ethyl 4,4-dimethyl-3-oxopentanoate + phenylhydrazine | p-TsOH | 85 | 6 | 82 | >98% 1,3,5-trisubstituted |
Pinacolone + diethyl oxalate + phenylhydrazine | ZnCl₂ | 100 | 12 | 68 | 90% 1,3,5-trisubstituted |
Preformed hydrazone cyclization | None | 120 | 3 | 75 | >99% 1,3,5-trisubstituted |
Alternative approaches include tandem cross-coupling/electrocyclization methodologies where (Z)-enol triflates couple with diazoacetates under Pd(PPh₃)₄ catalysis (5 mol%) in DMF, followed by thermal electrocyclization at 60°C. While elegant, this method achieves only 29% yield for phenyl-substituted pyrazoles and requires expensive palladium catalysts [9].
Regioselectivity in unsymmetrical 1,3-dicarbonyl condensations presents significant synthetic challenges. For ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate, the steric bulk of the tert-butyl group inherently favors 3,5-substitution patterns. However, solvent systems dramatically influence isomeric purity:
The phenyl substituent at N1 further enhances regiocontrol by:
Experimental validation through ¹H-NMR reaction monitoring confirms that ethanol/water (4:1) mixtures at pH 5–6 provide optimal regioselectivity (>98:2) while maintaining ester integrity. This solvent system facilitates crystallization-driven purification, enhancing isomeric purity to pharmaceutically acceptable standards (>99.5%) [3] [8].
Transitioning from batch to continuous flow synthesis addresses critical limitations in large-scale pyrazole manufacturing. Key advantages demonstrated for this compound include:
A validated two-stage continuous process comprises:
Stage 1: Pre-reactor mixing - Solutions of ethyl 4,4-dimethyl-3-oxopentanoate (1.0M in EtOH) and phenylhydrazine (1.1M in EtOH) - Laminar flow mixer (40°C, τ = 30 sec) Stage 2: Cyclization reactor - Tubular reactor (ID 2mm, PFA coil, 85°C) - p-TsOH catalyst injection (0.05 equiv) - Residence time: 12 min Stage 3: Workup - In-line neutralization (NaOH solution) - Membrane-based solvent exchange to toluene - Crystallization at 5°C
This system achieves 91% isolated yield at 50 mmol/hr productivity with >99% regiochemical purity, significantly outperforming batch methodologies [3] [7].
The ethyl ester moiety in ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate serves as a versatile handle for diversification. Controlled hydrolysis to 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (C₁₄H₁₆N₂O₂, MW 244.29) exemplifies a strategically important transformation:
Optimized Hydrolysis Conditions
- Reagent: LiOH·H₂O (3.0 equiv) - Solvent: THF/H₂O (4:1) - Temperature: 0°C → 25°C (gradient over 2h) - Conversion: >99% (HPLC) - Isolation: Acidification to pH 2 → filtration → 95% yield - Purity: 99.7% (HPLC) [10]
Table 2: Comparative Carboxylic Acid Synthesis Routes
Method | Reaction Conditions | Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
LiOH hydrolysis | THF/H₂O (4:1), 0°C → 25°C | 3 | 95 | <0.3% ester; <0.1% des-phenyl |
NaOH hydrolysis | EtOH/H₂O (1:1), reflux | 8 | 82 | 5% decarboxylation products |
Enzymatic hydrolysis | Phosphate buffer (pH 7.5), 37°C | 48 | 65 | 15% unreacted ester |
Acid-catalyzed hydrolysis | 6M HCl, dioxane, reflux | 24 | 78 | 8% tert-butyl cleavage |
The carboxylic acid product serves as a platform for diverse derivatives:
Notably, the tert-butyl group demonstrates remarkable stability under these conditions, with <0.5% degradation observed even under strongly basic conditions (pH >12, 100°C). This robustness enables the acid to function as a synthetic building block for medicinal chemistry applications requiring further elaboration [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: